3-Ethenylbenzyl alcohol
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Overview
Description
3-Ethenylbenzyl alcohol, also known as (3-vinylphenyl)methanol, is an organic compound with the molecular formula C9H10O . It’s a derivative of benzyl alcohol, where the benzene ring is substituted with an ethenyl group .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methanol and ethenyl (vinyl) group . The exact mass is 134.07300 and the molecular weight is 134.17500 .Physical And Chemical Properties Analysis
Alcohols are generally colorless liquids at room temperature, and they have higher boiling points compared to other hydrocarbons due to the presence of intermolecular hydrogen bonding . The specific physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not specified in the search results .Scientific Research Applications
Catalytic Transformations : A study by Jiang et al. (2014) highlights the use of a hindered para-hydroxyl group-directed remote benzylic C(sp3)–H oxyfunctionalization. This process is valuable for transforming 4-hydroxybenzyl alcohols into various aromatic carbonyl compounds using Cu(OAc)2 catalysis and atmospheric oxidation. This method is considered significant for both fundamental research and practical applications, particularly in pharmaceutical contexts (Jiang et al., 2014).
Synthesis of Carboxylic and Phosphoric Esters : Mitsunobu and Eguchi (1971) described the reaction of dibenzyl hydrogen phosphate with alcohols, leading to the formation of alkyl dihydrogen phosphates. This process is a pivotal step in the synthesis of carboxylic esters and phosphoric esters, which are significant in various chemical syntheses (Mitsunobu & Eguchi, 1971).
Enantioselective Catalysis : Liu et al. (2001) investigated the catalytic enantioselective ethylation of aryl aldehydes to secondary alcohols. This process employs optically active aminonaphthol as a catalyst, demonstrating high enantioselectivities. Such catalytic reactions are crucial in the synthesis of chiral compounds, which have widespread applications in pharmaceuticals (Liu et al., 2001).
Peptide Sequencing and Post-Translational Modifications : Kjeldsen et al. (2007) explored the use of m-nitrobenzyl alcohol in enhancing the charge state of protonated gas-phase molecular ions from peptides. This advancement is significant in proteomic studies, especially in peptide sequencing and characterization of post-translational modifications (Kjeldsen et al., 2007).
Alcohol Conversion Over Alumina : A study by Jayamani and Pillai (1983) focused on the disproportionation of benzyl alcohol over alumina. This research contributes to understanding the catalytic processes involved in the conversion of alcohols, with potential implications in industrial chemistry (Jayamani & Pillai, 1983).
Mechanism of Action
Target of Action
Alcohols can interact with a variety of biological targets, including enzymes, cell membranes, and neurotransmitter systems . The specific targets of “3-Ethenylbenzyl alcohol” would depend on its unique structure and properties.
Mode of Action
Alcohols generally exert their effects by modifying the function of their targets. For example, ethanol, a well-studied alcohol, can enhance the function of the GABA neurotransmitter system and inhibit the function of the glutamate neurotransmitter system .
Biochemical Pathways
Alcohols can affect multiple biochemical pathways. For instance, ethanol is metabolized in the liver through several pathways, including alcohol dehydrogenase and cytochrome P450 2E1 .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of alcohols can vary depending on their specific structures. Ethanol, for example, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
The molecular and cellular effects of alcohols can include changes in cell membrane fluidity, alterations in enzyme activity, and modifications of neurotransmitter system function .
Action Environment
The action, efficacy, and stability of alcohols can be influenced by various environmental factors, including the presence of other substances, the pH of the environment, and the temperature .
properties
IUPAC Name |
(3-ethenylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-4-3-5-9(6-8)7-10/h2-6,10H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDDOFWJHHYHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC(=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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